6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound features an indole moiety, which is known for its diverse biological activities, and a quinazolinone core, which is often found in various pharmacologically active compounds
Preparation Methods
The synthesis of 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Quinazolinone Core Formation: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate amine, followed by cyclization.
Coupling Reactions: The indole and quinazolinone moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The quinazolinone core may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and indole-based molecules. For example:
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share the quinazolinone core but differ in their substituents, leading to variations in their biological activities.
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol have different substituents on the indole ring, resulting in distinct biological properties.
The uniqueness of 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of the indole and quinazolinone moieties, along with the presence of iodine and methyl groups, which confer specific chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C26H20IN3O |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
6-iodo-2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O/c1-17-7-11-20(12-8-17)30-25(28-23-13-10-19(27)15-22(23)26(30)31)14-9-18-16-29(2)24-6-4-3-5-21(18)24/h3-16H,1-2H3/b14-9+ |
InChI Key |
DMUFGIGJJYQDOV-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN(C5=CC=CC=C54)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN(C5=CC=CC=C54)C |
Origin of Product |
United States |
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